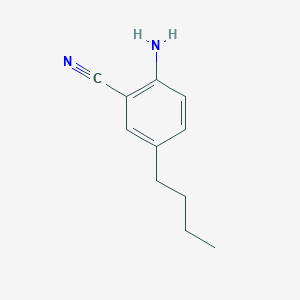

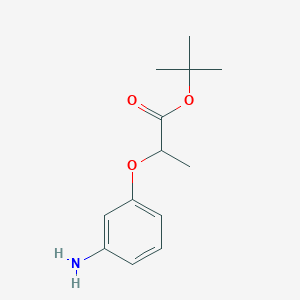

2-Amino-5-butylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-butylbenzonitrile is a compound that is part of the aminobenzonitrile family, which are compounds characterized by the presence of an amino group and a cyano group attached to a benzene ring. These compounds are of significant interest due to their utility in the synthesis of various heterocyclic compounds and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through several methods. One approach involves the aminocyanation of arynes, which allows for the incorporation of amino and cyano groups simultaneously by cleaving inert N-CN bonds, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes the conversion of carbon dioxide and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones using a basic ionic liquid as a catalyst, which is a green protocol that also allows for the synthesis of key intermediates for several drugs . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage, which is a cost-effective and scalable process .

Molecular Structure Analysis

The molecular structure of aminobenzonitriles can be examined through various techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structure of 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile reveals a buckled fused-ring system due to the ethylene linkage in the central ring, with the phenyl ring twisted relative to the amino- and cyano-bearing aromatic ring . Similarly, the structure of related compounds can be analyzed to understand the conformational differences and the impact of substituents on the molecular packing mode .

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions, expanding their utility in organic synthesis. For example, they can be used to synthesize 4-arylaminoquinazolines and 2-aryl-4-arylaminoquinazolines through reactions with anilines and formic acid or benzaldehydes . They can also be transformed into 2-acyl-3-aminoindoles using NaHS·nH2O as an umpolung reagent, which involves an Eschenmoser sulfide contraction reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, intramolecular charge transfer and dual fluorescence are observed in certain aminobenzonitriles, which can be affected by the energy gap between excited states and the planarity of the molecule . The presence of amino and cyano groups also allows for the formation of hydrogen bonds, which can lead to the formation of helical chain structures in the crystal lattice .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications : Chen et al. (2018) demonstrated the synthesis of a variety of 2-aminobenzonitriles from 2-arylindoles, which are useful for rapidly synthesizing benzoxazinones, highlighting the compound's utility in organic synthesis (Wei-Li Chen et al., 2018).

Corrosion Inhibition : Verma et al. (2015) investigated 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for mild steel and aluminum in acidic and alkaline solutions, respectively. These studies highlight its potential in corrosion prevention (C. Verma, M. Quraishi, & Ambrish Singh, 2015); (C. Verma, Poonam Singh, I. Bahadur, E. Ebenso, & M. Quraishi, 2015).

Pharmacological Tool : Rørsted et al. (2021) discussed 25CN-NBOH, derived from 2-aminobenzonitrile, as a selective serotonin 2A receptor agonist, used extensively in various in vitro and in vivo studies (Emil Märcher Rørsted, A. Jensen, & J. Kristensen, 2021).

CO2 Chemical Fixation : Kimura et al. (2012) explored the use of 2-aminobenzonitriles in the chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones, contributing to carbon capture and utilization research (Toshihiro Kimura, Hanako Sunaba, Keigo Kamata, & N. Mizuno, 2012).

Biological Activity and Synthesis : Govindharaju et al. (2019) synthesized a Cr(III) complex using 2-aminobenzonitrile, showcasing its role in forming biologically active compounds (Govindharaju Govindharaju R et al., 2019).

Charge Transfer and Fluorescence Studies : Zachariasse et al. (2004) studied the charge transfer and dual fluorescence of planarized aminobenzonitrile derivatives, indicating potential applications in molecular electronics and photophysics (K. Zachariasse, S. Druzhinin, Wilfried Bosch, & R. Machinek, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-5-butylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-7H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTCHVNBUZZWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)

![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)

![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)